molecular formula C13H15ClN2O2 B1431871 methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate hydrochloride CAS No. 1803588-69-3

methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate hydrochloride

Cat. No. B1431871
M. Wt: 266.72 g/mol
InChI Key: HLVCMTXKMDVEMY-UHFFFAOYSA-N
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Description

“Methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1803588-69-3 . It has a molecular weight of 266.73 . The IUPAC name for this compound is "methyl 2,3,4,5-tetrahydro-1H-pyrido [4,3-b]indole-8-carboxylate hydrochloride" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C13H14N2O2.ClH/c1-17-13 (16)8-2-3-11-9 (6-8)10-7-14-5-4-12 (10)15-11;/h2-3,6,14-15H,4-5,7H2,1H3;1H" . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .

Scientific Research Applications

Antitumor Activity

One of the prominent areas of research involving pyrido[4,3-b]indole derivatives is their antitumor potential. A study highlighted the synthesis and evaluation of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, showing promising antineoplastic properties. These compounds were tested for antitumor activity both in vitro and in vivo on various experimental tumor models, demonstrating their potential as new classes of antineoplastic agents (C. Nguyen et al., 1990).

Synthesis Methodologies

Research on pyrido[4,3-b]indole derivatives also extends into the realm of synthesis, where novel methods have been developed for creating these compounds. For example, a study described the synthesis of 5H-pyrimido[5,4-b]indole derivatives via reactions of methyl 3-amino-1H-indole-2-carboxylates with various reagents. This showcases the versatility and interest in pyrido[4,3-b]indole derivatives within synthetic chemistry (A. S. Shestakov et al., 2009).

Novel Synthetic Approaches

Another study focused on developing a simple synthetic method for 5H-pyrido[4,3-b]indole derivatives with a methoxycarbonyl group at the 4-position, based on 1-hydroxyindole chemistry. This research demonstrates the ongoing exploration into efficient and novel approaches for synthesizing complex pyrido[4,3-b]indole derivatives, expanding the toolkit for medicinal chemistry and drug development (M. Somei et al., 1998).

Genetic Material Interaction

Research has also been conducted on the interaction of mutagenic pyrido[4,3-b]indole derivatives with genetic material, such as DNA. This includes studies on the chemical modifications induced by these compounds on DNA, shedding light on their mutagenic mechanisms and potential carcinogenic effects. Understanding these interactions is crucial for assessing the safety and therapeutic potential of these compounds (Y. Hashimoto et al., 1984).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-17-13(16)8-2-3-11-9(6-8)10-7-14-5-4-12(10)15-11;/h2-3,6,14-15H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVCMTXKMDVEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate hydrochloride

CAS RN

1803588-69-3
Record name methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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